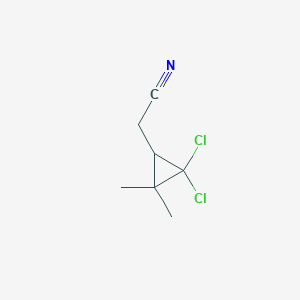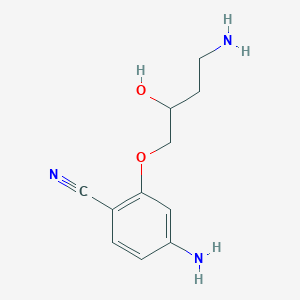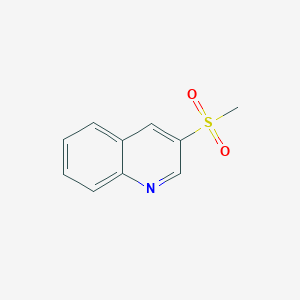
Methyl 2-(4-hydroxy-3-propylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-hydroxy-3-propylphenyl)acetate is an organic compound belonging to the ester class Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-3-propylphenylacetate typically involves esterification reactions. One common method is the Fischer esterification, where 4-hydroxy-3-propylphenylacetic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 4-hydroxy-3-propylphenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Types of Reactions:
Oxidation: Methyl 2-(4-hydroxy-3-propylphenyl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The phenolic hydroxyl group in methyl 4-hydroxy-3-propylphenylacetate can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of ethers and esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-hydroxy-3-propylphenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its phenolic structure makes it a valuable starting material for various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the fragrance industry, methyl 4-hydroxy-3-propylphenylacetate is valued for its pleasant aroma and is used in the formulation of perfumes and flavorings.
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-3-propylphenylacetate is primarily related to its phenolic structure. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but its antioxidant properties suggest a role in scavenging free radicals and protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxyphenylacetate: This compound is structurally similar but lacks the propyl group, which may influence its chemical reactivity and applications.
Ethyl 4-hydroxy-3-propylphenylacetate: Similar to methyl 4-hydroxy-3-propylphenylacetate but with an ethyl ester group, potentially altering its physical properties and uses.
Uniqueness: Methyl 2-(4-hydroxy-3-propylphenyl)acetate stands out due to its specific combination of a phenolic hydroxyl group and a propyl ester group. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the fragrance and pharmaceutical industries.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
methyl 2-(4-hydroxy-3-propylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-4-10-7-9(5-6-11(10)13)8-12(14)15-2/h5-7,13H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
PZZZBMGUMDASMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide](/img/structure/B8595232.png)



![1-Methyl-2-(propylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8595270.png)


![Dimethyl {[4-(methanesulfonyl)phenyl]methyl}phosphonate](/img/structure/B8595281.png)
![6-tert-Butyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8595283.png)

![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid](/img/structure/B8595287.png)


